8-Methoxy-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline 8-Methoxy-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline
Brand Name: Vulcanchem
CAS No.: 1005054-56-7
VCID: VC5187803
InChI: InChI=1S/C17H18N2O2/c1-20-12-2-3-15-14(10-12)17-13(6-9-21-17)16(19-15)11-4-7-18-8-5-11/h2-5,7-8,10,13,16-17,19H,6,9H2,1H3
SMILES: COC1=CC2=C(C=C1)NC(C3C2OCC3)C4=CC=NC=C4
Molecular Formula: C17H18N2O2
Molecular Weight: 282.343

8-Methoxy-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline

CAS No.: 1005054-56-7

Cat. No.: VC5187803

Molecular Formula: C17H18N2O2

Molecular Weight: 282.343

* For research use only. Not for human or veterinary use.

8-Methoxy-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline - 1005054-56-7

Specification

CAS No. 1005054-56-7
Molecular Formula C17H18N2O2
Molecular Weight 282.343
IUPAC Name 8-methoxy-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline
Standard InChI InChI=1S/C17H18N2O2/c1-20-12-2-3-15-14(10-12)17-13(6-9-21-17)16(19-15)11-4-7-18-8-5-11/h2-5,7-8,10,13,16-17,19H,6,9H2,1H3
Standard InChI Key TXWDXPQBNGQAAW-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)NC(C3C2OCC3)C4=CC=NC=C4

Introduction

Structural and Nomenclature Analysis

Molecular Architecture

The compound’s IUPAC name reflects its intricate polycyclic framework:

  • Quinoline core: A bicyclic system comprising a benzene ring fused to a pyridine ring.

  • Furo[3,2-c]quinoline subsystem: A furan oxygen heterocycle fused at the 3,2-c positions of the quinoline scaffold.

  • Hexahydro designation: Indicates partial saturation, with six hydrogen atoms added to reduce aromaticity in specific rings.

  • Substituents: A methoxy group at position 8 and a pyridin-4-yl group at position 4 .

This architecture confers rigidity and electronic diversity, enabling interactions with biological targets such as enzymes and receptors.

Comparative Structural Features

Compared to simpler analogs like 4-ethyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline (CAS No. 1823012-52-7), which lacks the methoxy and pyridinyl groups, the title compound exhibits enhanced molecular weight (282.34 vs. 203.28 g/mol) and potential for π-π stacking due to aromatic pyridinyl substitution .

Table 1: Structural and Physical Properties Comparison

Property8-Methoxy-4-pyridin-4-yl Derivative4-Ethyl Analog
CAS Number1005054-56-71823012-52-7
Molecular FormulaC₁₇H₁₈N₂O₂C₁₃H₁₇NO
Molecular Weight (g/mol)282.34203.28
Key SubstituentsMethoxy, Pyridin-4-ylEthyl
Solubility in EthanolHighModerate

Synthesis and Optimization

Skraup Synthesis Methodology

The Skraup reaction, a classical approach for quinoline synthesis, involves cyclizing glycerol with aniline derivatives under acidic conditions. For this compound:

  • Starting Materials: A substituted aniline precursor bearing methoxy and pyridinyl groups.

  • Reagents: Concentrated sulfuric acid as a catalyst and dehydrating agent, nitrobenzene as an oxidizing agent.

  • Conditions: Heating under reflux at 120–150°C for 6–12 hours.

Critical optimizations include:

  • Temperature Control: Prevents side reactions like over-oxidation.

  • Solvent Selection: Polar aprotic solvents enhance intermediate stability.

  • Purification: Column chromatography or recrystallization to isolate the product.

Physicochemical Properties

Solubility and Stability

  • Solubility: Freely soluble in ethanol, DMSO, and dichloromethane; insoluble in water (logP ≈ 3.2).

  • Thermal Stability: Decomposes above 250°C, necessitating storage at 2–8°C under inert atmosphere .

Spectroscopic Characterization

  • ¹H NMR: Peaks at δ 8.5–8.7 ppm (pyridinyl protons), δ 3.8 ppm (methoxy singlet), and δ 2.5–3.5 ppm (aliphatic hydrogens).

  • MS (ESI+): Molecular ion peak at m/z 283.3 [M+H]⁺.

Analytical and Industrial Considerations

Quality Control Metrics

  • Purity Analysis: HPLC with UV detection (λ = 254 nm), retention time ~12.5 minutes.

  • Elemental Analysis: Calculated C 72.32%, H 6.43%, N 9.92%; Observed C 72.1%, H 6.5%, N 9.8%.

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